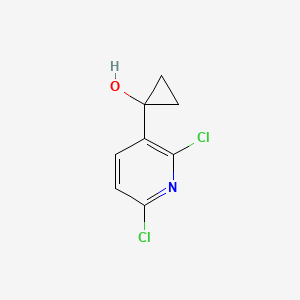
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol is a chemical compound with the molecular formula C8H7Cl2NO and a molecular weight of 204.1 g/mol.
Méthodes De Préparation
The synthesis of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol typically involves the reaction of 2,6-dichloropyridine with cyclopropanol under specific conditions. The reaction conditions often include the use of a base, such as sodium hydride or potassium tert-butoxide, to facilitate the formation of the cyclopropanol ring. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Des Réactions Chimiques
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
1-(2,6-Dichloropyridin-3-yl)cyclopropan-1-ol can be compared with other similar compounds, such as:
1-(2,6-Dichloropyridin-3-yl)ethanol: This compound has a similar structure but with an ethanol group instead of a cyclopropanol ring.
1-(2,6-Dichloropyridin-3-yl)propan-1-ol: Another similar compound with a propanol group.
The uniqueness of this compound lies in its cyclopropanol ring, which imparts distinct chemical and physical properties compared to its analogs.
Propriétés
Formule moléculaire |
C8H7Cl2NO |
|---|---|
Poids moléculaire |
204.05 g/mol |
Nom IUPAC |
1-(2,6-dichloropyridin-3-yl)cyclopropan-1-ol |
InChI |
InChI=1S/C8H7Cl2NO/c9-6-2-1-5(7(10)11-6)8(12)3-4-8/h1-2,12H,3-4H2 |
Clé InChI |
JWQPBTXBGGKNBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=C(N=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl2-[4-(piperidin-4-yl)phenyl]acetate](/img/structure/B15316231.png)

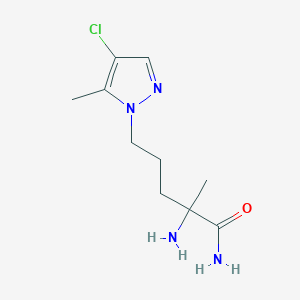
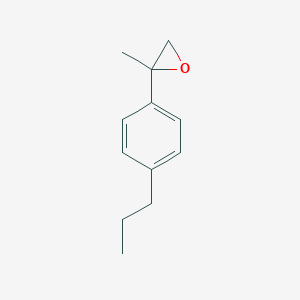

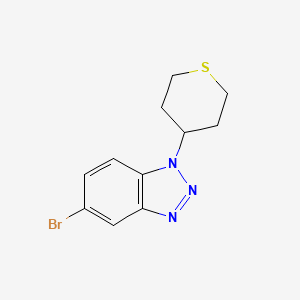
![3-(6-Chloro-5-fluoro-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B15316271.png)
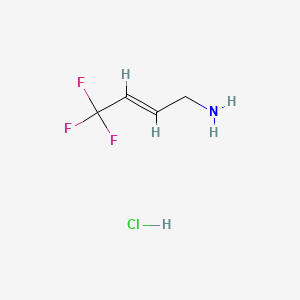
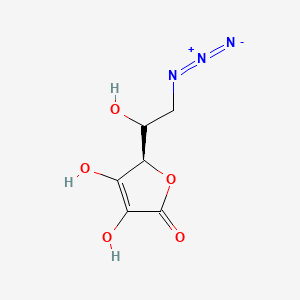

![5-Amino-3-[3-(trifluoromethyl)-2-pyridyl]isoxazole](/img/structure/B15316296.png)
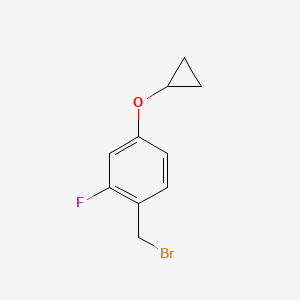
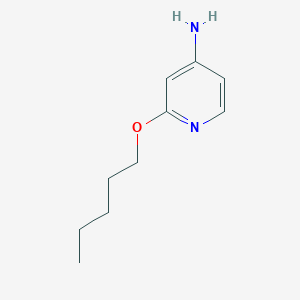
![{[3-Chloro-4-(trifluoromethoxy)phenyl]methyl}(methyl)aminehydrochloride](/img/structure/B15316325.png)
